4-isopropyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-5-carboxamide
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Overview
Description
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
Name: 4-isopropyl-2-methyl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d]thiazol-2-yl)thiazole-5-carboxamide
Structure: It consists of two fused rings—a thiazole ring and a cycloheptathiophene ring—along with an amide functional group.
Flavor: Interestingly, it’s not just a chemical; it’s also a flavor enhancer!
Preparation Methods
Synthetic Routes::
- While specific synthetic routes for this compound may vary, a common approach involves cyclization reactions to form the thiazole and cycloheptathiophene rings.
- Isopropyl and methyl groups are introduced at specific positions during the synthesis.
- Industrial-scale production typically involves efficient and scalable methods.
- Precursor molecules are selectively transformed into the desired compound using optimized conditions.
Chemical Reactions Analysis
Reactions::
Oxidation: It may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the compound, altering its properties.
Substitution: Substituents on the thiazole ring can be replaced by other groups.
Amide Hydrolysis: The carboxamide group can undergo hydrolysis under specific conditions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, nucleophiles.
Hydrolysis Conditions: Acidic or basic hydrolysis.
- Oxidation may yield carboxylic acid derivatives.
- Reduction could lead to amine derivatives.
- Substitution reactions may introduce various substituents.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate. Does it exhibit any biological activity?
Chemistry: Explore its reactivity, stability, and interactions with other molecules.
Industry: Consider applications in flavor and fragrance industries.
Mechanism of Action
Targets: Identify cellular receptors or enzymes affected by this compound.
Pathways: Investigate signaling pathways influenced by its presence.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related molecules, such as thiazoles or cycloheptathiophenes.
Properties
Molecular Formula |
C16H21N3OS2 |
---|---|
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2-methyl-4-propan-2-yl-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H21N3OS2/c1-9(2)13-14(21-10(3)17-13)15(20)19-16-18-11-7-5-4-6-8-12(11)22-16/h9H,4-8H2,1-3H3,(H,18,19,20) |
InChI Key |
ZBLDRPCAADJANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(S1)C(=O)NC2=NC3=C(S2)CCCCC3)C(C)C |
Origin of Product |
United States |
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